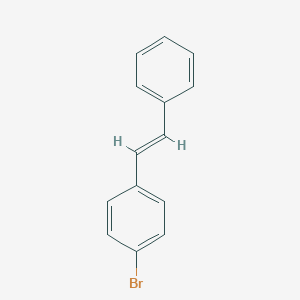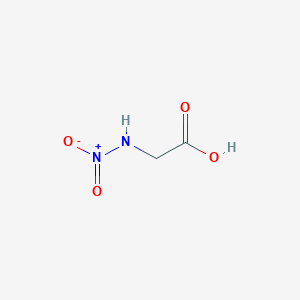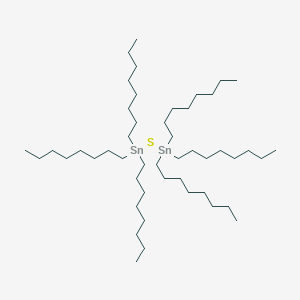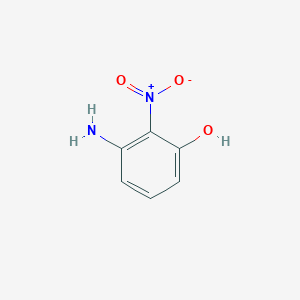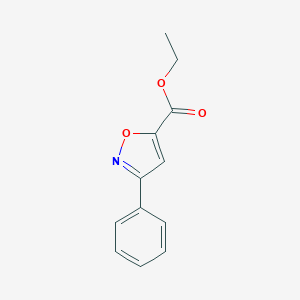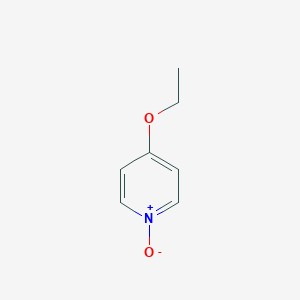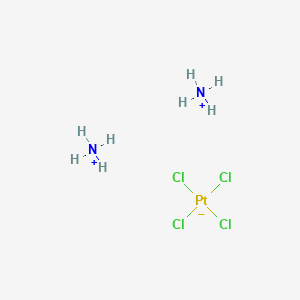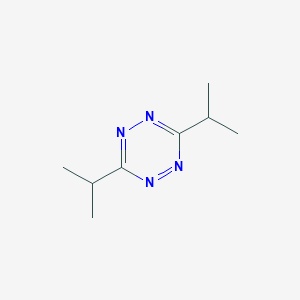![molecular formula Al2O3 B083418 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane CAS No. 11092-32-3](/img/structure/B83418.png)
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane, also known as DABAL-Me3, is a versatile and efficient reducing agent widely used in organic synthesis. It is a white crystalline solid with a molecular weight of 222.13 g/mol and a melting point of 147-150°C. DABAL-Me3 is a derivative of aluminum, which is a common metal used in organic chemistry due to its unique properties.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
- The synthesis and structure of related compounds, like 1,3-bis[tris(trimethylsilyl)methyl]-2,4,5-triselena-1,3-digermabicyclo[1.1.1]pentane, have been studied, revealing short distances between key atoms and interactions observable via NMR and X-ray analysis (Andō, Watanabe, & Choi, 1995).
Chemical Reactivity and Transformations
- Research has explored the reduction of [1.1.1]propellane to produce derivatives of 1,3-dilithiobicyclo[1.1.1]pentane, a process crucial for understanding the reactivity of related bicyclic structures (Bunz & Szeimies, 1990).
- Studies on polynitrobicyclo[1.1.1]pentanes, related to the structure of interest, have been conducted to evaluate their potential as high energy density materials (HEDMs), particularly for defense applications (Ghule, Sarangapani, Jadhav, & Tewari, 2011).
Medicinal Chemistry and Drug Design
- Bicyclo[1.1.1]pentanes, closely related to the compound of interest, have been increasingly used in medicinal chemistry due to their beneficial physicochemical properties and applications as functional group bioisosteres (Bauer et al., 2021).
Innovative Synthetic Methods
- Aminoalkylation of [1.1.1]propellane, a process relevant to the synthesis of compounds like 2,4,5-trioxa-1,3-dialuminabicyclo[1.1.1]pentane, has been developed to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, showcasing the potential for creating novel compounds (Hughes et al., 2019).
Propriétés
IUPAC Name |
2,4,5-trioxa-1,3-dialuminabicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQGVIAIRXVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O1[Al]2O[Al]1O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.961 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

